2-(Cyclopropylmethoxy)-4-methylphenol is a chemical compound that falls under the category of organic compounds, specifically classified as a substituted phenol. This compound features a cyclopropylmethoxy group attached to a methyl-substituted phenol structure. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, primarily involving the modification of phenolic compounds. It is structurally related to other methoxyphenols, such as 2-methoxy-4-methylphenol, commonly known as creosol, which is found in natural sources like coal tar and certain plant extracts .
2-(Cyclopropylmethoxy)-4-methylphenol is classified as:
The synthesis of 2-(Cyclopropylmethoxy)-4-methylphenol can be achieved through several methods:
The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. Typical reaction temperatures range from 50°C to 150°C depending on the specific reagents and solvents used.
The molecular structure of 2-(Cyclopropylmethoxy)-4-methylphenol can be represented as follows:
CC1=CC(=C(C=C1)OC(C1CC1)C)OInChI=1S/C11H14O2/c1-7-3-4-8(12)10(5-7)14-11(13)6-9-2/h3-6,12H,1-2H32-(Cyclopropylmethoxy)-4-methylphenol can participate in various chemical reactions:
The reactivity of this compound is influenced by the substituents on the aromatic ring, which modulate electron density and steric effects during reactions.
The mechanism of action for compounds like 2-(Cyclopropylmethoxy)-4-methylphenol often involves:
Research into similar compounds indicates that methoxy-substituted phenols often exhibit significant biological activity, including antimicrobial and anti-inflammatory properties.
2-(Cyclopropylmethoxy)-4-methylphenol has potential applications in:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8